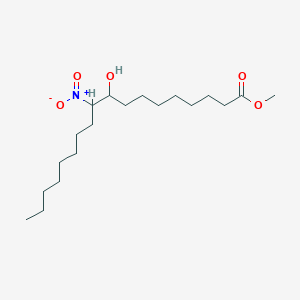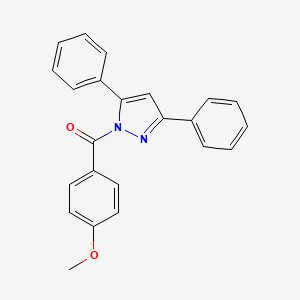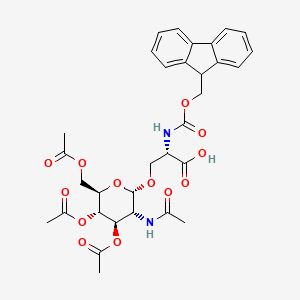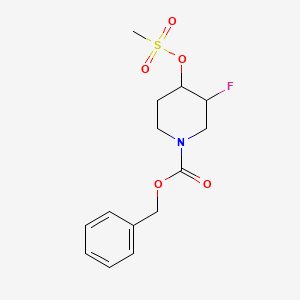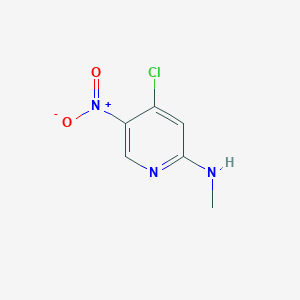
2-Methylamino-4-chlor-5-nitropyridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylamino-4-chlor-5-nitropyridin is a chemical compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a methylamino group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 5-position
Preparation Methods
The synthesis of 2-Methylamino-4-chlor-5-nitropyridin typically involves the nitration of 2-methylamino-4-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
2-Methylamino-4-chlor-5-nitropyridin undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methylamino-4-chlor-5-nitropyridin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylamino-4-chlor-5-nitropyridin involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to undergo substitution reactions also allows it to form derivatives with different biological activities .
Comparison with Similar Compounds
2-Methylamino-4-chlor-5-nitropyridin can be compared with other similar compounds, such as:
2-Methylamino-4-chloropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methylamino-5-nitropyridine: Has the nitro group at a different position, affecting its reactivity and biological activity.
4-Chloro-5-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-chloro-N-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-6-2-4(7)5(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) |
InChI Key |
HVRTZDMTFJNQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14804921.png)
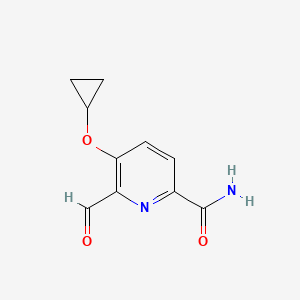
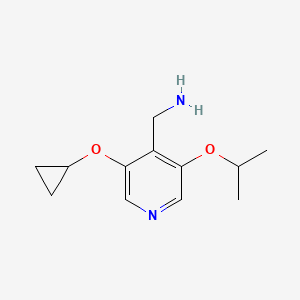

![N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine](/img/structure/B14804935.png)
![(2Z)-2-cyano-2-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}ethanamide](/img/structure/B14804938.png)

![3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine](/img/structure/B14804948.png)

